N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that has attracted significant attention due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the central nervous system.
Wirkmechanismus
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the hippocampus, which is involved in the regulation of anxiety and depression. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been shown to decrease the release of glutamate in the nucleus accumbens, which is involved in the regulation of addiction and reward.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows researchers to investigate the specific effects of blocking this receptor. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to using N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for Fragile X syndrome. Clinical trials are currently underway to investigate the safety and effectiveness of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in human patients with this disorder. Another area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for addiction and other psychiatric disorders. Further research is needed to investigate the long-term effects of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide and its potential side effects in humans.
Synthesemethoden
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then reacted with propionyl chloride to give N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models of these disorders. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Eigenschaften
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)11-7(2)8-5-10-12(3)6-8/h4-7H,1H2,2-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOKKMYJHJBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.